molecular formula C21H20BrN5O2 B2631706 (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1351634-15-5

(5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2631706
CAS No.: 1351634-15-5
M. Wt: 454.328
InChI Key: FFERKAJPKJQGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a bromopyridinyl group, a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group . This compound could potentially be used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The exact structure would depend on the specific positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

1. Imaging Agent in Parkinson's Disease Research

The compound HG-10-102-01 and its derivatives were synthesized and explored as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. The synthesis process involved multi-step chemical reactions, yielding a compound with high radiochemical purity and specific activity, indicating its suitability for imaging applications in neurological research (Wang, Gao, Xu, & Zheng, 2017).

2. TRPV4 Antagonism for Pain Treatment

Novel derivatives of the compound were identified as selective antagonists of the TRPV4 channel, exhibiting analgesic effects in mechanical hyperalgesia models. This research highlighted the potential of these compounds in the development of new pain relief medications. The study detailed the design, synthesis, and structure-activity relationship analysis of these derivatives, showcasing their therapeutic promise (Tsuno et al., 2017).

3. Antimicrobial Activity

Several pyridine derivatives, including the compound , were synthesized and evaluated for their antimicrobial properties. These compounds displayed variable and modest activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

4. Antipsychotic Potential

A series of compounds, including the compound in focus, were synthesized and assessed as potential antipsychotic agents. These compounds showed promising activity against dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).

5. GPR7 Antagonism

The compound was part of a study to develop antagonists for the G protein-coupled receptor NPBWR1 (GPR7). It emerged as a hit from a high-throughput screen, leading to the identification of compounds with potent antagonist activity, showcasing its relevance in therapeutic interventions targeting GPR7 (Romero et al., 2012).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O2/c1-29-18-4-2-15(3-5-18)19-11-20(25-14-24-19)26-6-8-27(9-7-26)21(28)16-10-17(22)13-23-12-16/h2-5,10-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFERKAJPKJQGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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